
Tetrahydrofolic acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrofolic acid-d4 is a deuterium-labeled derivative of tetrahydrofolic acid, a biologically active form of vitamin B9 (folate). This compound is essential in various biochemical processes, including the transfer of one-carbon units in the synthesis of nucleic acids, amino acids, and lipids . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrahydrofolic acid-d4 is synthesized through the catalytic hydrogenation of folic acid using deuterium gas. The process involves the reduction of folic acid in the presence of a catalyst such as Raney nickel. The reaction is typically carried out under controlled conditions to ensure high selectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar approach but on a larger scale. Continuous-flow technology is often employed to enhance efficiency and scalability. This method allows for the precise control of reaction parameters, resulting in a high conversion rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydrofolic acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrofolic acid.
Reduction: It can be reduced from dihydrofolic acid.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using deuterium gas and a catalyst like Raney nickel.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Dihydrofolic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tetrahydrofolic acid-d4 has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways involving folate derivatives.
Biology: Helps in studying the role of folate in cellular processes, including DNA synthesis and repair.
Medicine: Used in research on folate metabolism and its implications in diseases such as cancer and anemia.
Industry: Employed in the development of pharmaceuticals and nutritional supplements
Mécanisme D'action
Tetrahydrofolic acid-d4 acts as a coenzyme in various metabolic reactions. It is transported across cells by receptor-mediated endocytosis and is involved in:
Erythropoiesis: Maintaining normal red blood cell production.
Nucleic Acid Synthesis: Synthesizing purine and thymidylate nucleic acids.
Amino Acid Interconversion: Interconverting amino acids.
tRNA Methylation: Methylating transfer RNA.
Formate Generation and Utilization: Generating and using formate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofolic acid: The non-deuterated form, involved in similar biochemical processes.
Dihydrofolic acid: The oxidized form, which is reduced to tetrahydrofolic acid.
5,10-Methylenetetrahydrofolate: A derivative involved in the transfer of one-carbon units.
Uniqueness
Tetrahydrofolic acid-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and understanding metabolic pathways. The presence of deuterium atoms provides a distinct advantage in mass spectrometry and other analytical techniques, allowing for precise tracking and quantification .
Propriétés
Formule moléculaire |
C19H23N7O6 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[[(2-amino-6,7-dideuterio-4-oxo-3,5,7,8-tetrahydropteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1/i7D2,8D,11D/t8?,11?,12- |
Clé InChI |
MSTNYGQPCMXVAQ-KLSHAWTBSA-N |
SMILES isomérique |
[2H]C1C(NC2=C(N1)N=C(NC2=O)N)([2H])C([2H])([2H])NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


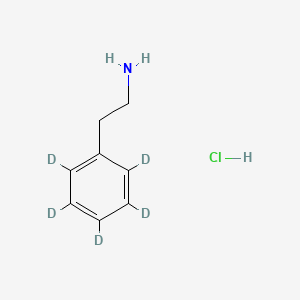
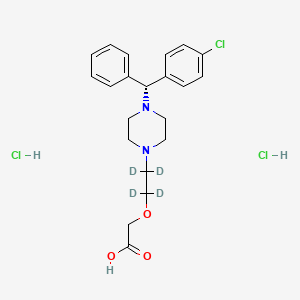


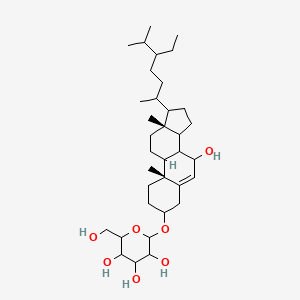
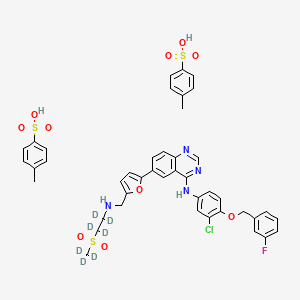
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)
![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)
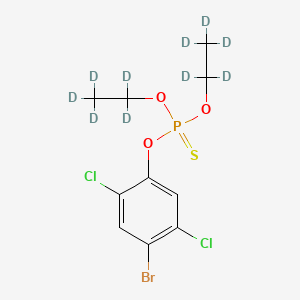
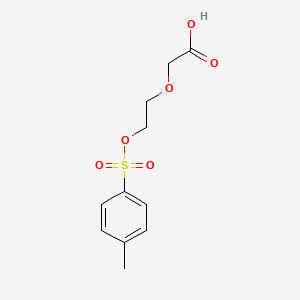

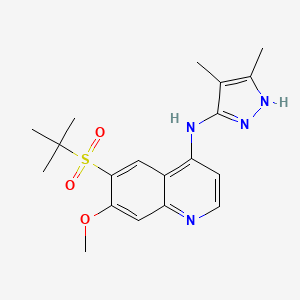
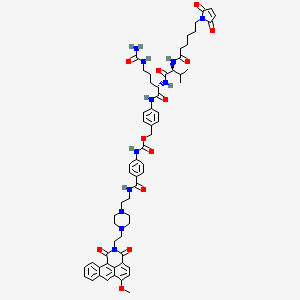
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)
